(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Structural Classification Within Benzofuro-Oxazine Derivatives
Core Benzofuro-Oxazine Scaffold
The benzofuro-oxazine framework consists of a fused benzofuran (a benzene ring fused to a furan) and a 1,3-oxazine ring. The numbering system in the compound’s name specifies the fusion points: the benzofuran moiety is fused at the 7- and 6-positions to the oxazine ring, with an additional annulation at the e position (Figure 1). This arrangement creates a rigid, planar core that enhances π-π stacking interactions, a feature critical for binding to biological targets or organic semiconductors.
The Z-configuration of the exocyclic double bond at the 2-position ((5-methylfuran-2-yl)methylene group) introduces stereoelectronic constraints that influence molecular conformation. Comparative studies on analogous oxazine derivatives, such as coumarin-annulated ferrocenyl 1,3-oxazines, demonstrate that stereochemistry at similar positions modulates biological activity by dictating spatial compatibility with enzyme active sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 951929-37-6 |
| Molecular Formula | C~21~H~21~NO~5~ |
| Molecular Weight | 367.4 g/mol |
| SMILES Notation | Cc1ccc(C=C2Oc3c(ccc4c3CN(CC3CCCO3)CO4)C2=O)o1 |
Substituent-Driven Functionalization
The 8-position of the benzofuro-oxazine core is substituted with a (tetrahydrofuran-2-yl)methyl group. This THF-derived side chain introduces a chiral center (at the THF’s 2-position) and enhances solubility in polar aprotic solvents, as observed in marine polyketides containing THF motifs. The methyl group on the furan ring (5-methylfuran-2-yl) further fine-tunes electron density, potentially stabilizing radical intermediates or modulating redox activity—a trait leveraged in ferroptosis inhibitors like benzo[b]oxazine derivatives.
Structurally related compounds, such as coumarin-annulated oxazines, exhibit bioactivity contingent on analogous substituents. For instance, the presence of a O-CH~2~-N oxazine linkage in coumarin derivatives enhances antiparasitic activity compared to carbamate-linked analogues, underscoring the pharmacological relevance of ether-based bridges.
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-4-5-14(26-13)9-19-20(23)16-6-7-18-17(21(16)27-19)11-22(12-25-18)10-15-3-2-8-24-15/h4-7,9,15H,2-3,8,10-12H2,1H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNGXPMHXXRXBN-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one , identified by CAS number 951929-37-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 951929-37-6 |
Antimicrobial Activity
Research has indicated that compounds with similar furan and benzofuran structures exhibit significant antimicrobial properties. For instance, derivatives of furan have demonstrated efficacy against various bacterial strains and fungi. The specific compound may exhibit similar effects due to its structural analogies.
In a study focusing on furan derivatives, several compounds were evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The results showed that certain furan derivatives had minimum inhibitory concentrations (MICs) as low as 32 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. Compounds containing furan rings are often studied for their ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that similar compounds can significantly reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuroxazine derivatives has been documented in various studies. These compounds inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. The specific compound's structure suggests it could interact with inflammatory pathways similarly, potentially serving as a therapeutic agent for inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including GPR35 and others involved in pain and inflammation pathways .
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX), based on the behavior of related benzofuroxazine derivatives .
- Cellular Uptake : The presence of tetrahydrofuran moieties may enhance cellular permeability, allowing for greater bioavailability and efficacy within target tissues.
Case Studies
- Antimicrobial Efficacy : A study on structurally related furan compounds demonstrated significant antibacterial activity against E. coli, with MIC values indicating strong potential for development into therapeutic agents .
- Oxidative Stress Reduction : Research involving antioxidant assays showed that compounds with similar structures effectively reduced oxidative stress in human cell lines by up to 50% compared to control groups .
- Inflammation Models : In vivo studies indicated that benzofuroxazine derivatives reduced inflammation markers in rodent models of arthritis, suggesting potential applications in chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features may confer biological activity. Research indicates that derivatives of benzofuroxazine exhibit significant pharmacological properties. Studies have shown that similar compounds can act as inhibitors for various enzymes and receptors, suggesting potential applications as pharmaceutical agents.
Case Study: A study on benzofuroxazine derivatives demonstrated their efficacy as anti-cancer agents by targeting specific pathways involved in tumor growth. The incorporation of furan and tetrahydrofuran groups has been linked to enhanced bioactivity and selectivity in binding to target proteins.
Material Science
The furan and tetrahydrofuran units in the compound can contribute to the development of new materials with desirable properties such as flexibility and thermal stability. Research into polymer blends incorporating furan derivatives has shown improved mechanical properties and thermal resistance.
Data Table: Properties of Furan-Based Polymers
| Property | Furan Polymer | Conventional Polymer |
|---|---|---|
| Flexibility | High | Moderate |
| Thermal Stability | Excellent | Good |
| Biodegradability | Yes | No |
Agricultural Chemistry
Compounds containing furan rings have been explored for their potential as agrochemicals. The unique reactivity of furan derivatives allows for the development of novel pesticides and herbicides that are more effective and environmentally friendly.
Case Study: Research conducted on furan-based pesticide formulations showed increased efficacy against common agricultural pests while exhibiting lower toxicity to non-target organisms compared to traditional chemicals.
Chemical Reactions Analysis
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 367.4 g/mol. The structure includes functional groups such as furan and tetrahydrofuran moieties, which contribute to its reactivity and potential biological activities.
Chemical Reactions Involving the Compound
The compound can participate in various chemical reactions due to its functional groups:
-
Electrophilic Aromatic Substitution : The presence of aromatic rings allows for electrophilic substitution reactions, which can modify the electron density on the ring.
-
Nucleophilic Addition Reactions : The carbonyl group in the oxazine structure can undergo nucleophilic attacks, leading to further functionalization.
-
Reduction Reactions : The compound may be susceptible to reduction processes, potentially altering its biological activity or stability.
Data Table
Comparison with Similar Compounds
Table 1: Structural and Inferred Properties of Benzofuro-Oxazinone Derivatives
*Molecular weights calculated based on empirical formulas.
Key Observations:
Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the lipophilic benzo[d][1,3]dioxol-5-ylmethylene group in the analog from .
Bioactivity Trends :
- Pyridine-containing analogs () are associated with kinase inhibition and cytotoxicity, likely due to nitrogen’s hydrogen-bonding capacity .
- The target compound’s 5-methylfuran substituent may reduce toxicity while retaining antimicrobial activity, as furan derivatives often exhibit such profiles .
Synthetic Accessibility :
- The target compound’s tetrahydrofuran substituent may complicate synthesis compared to simpler alkyl/aryl groups, requiring multi-step functionalization .
Research Findings and Limitations
- : Describes cyclization methods for furopyridazinones, suggesting that analogous strategies (e.g., KOH-mediated ring closure) could apply to the target compound .
- : Groups compounds by industrial application, positioning benzofuro-oxazinones as candidates for pharmaceutical development .
Critical Gaps :
- No direct pharmacological data exist for the target compound; properties are inferred from structural analogs.
- Substituent-specific effects on metabolic stability and toxicity require empirical validation.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing (Z)-2-...one, and how is enantiomeric purity controlled?
- Methodology : Employ olefin cross-metathesis followed by intramolecular oxo-Michael reaction, using chiral catalysts (e.g., Ru-based complexes) to ensure stereochemical control. Enantiomeric excess (ee) should be quantified via chiral HPLC with polysaccharide-based columns (e.g., 98% ee achieved in related benzoxazine derivatives) . For cascade reactions, NaH in THF can promote [3,3]-sigmatropic rearrangements, though yields may vary (e.g., 75% yield in analogous furan derivatives) .
Q. Which analytical techniques are essential for structural confirmation?
- Methodology : Use high-resolution 1H/13C NMR to assign stereochemistry and verify substituents. For example, coupling constants in 1H NMR can distinguish Z/E isomers. Mass spectrometry (HRMS) confirms molecular weight, while chiral HPLC validates enantiopurity . X-ray crystallography is recommended for absolute configuration determination if suitable crystals are obtained .
Q. How should researchers assess the compound’s stability under storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Use stability-indicating HPLC methods to monitor degradation products (e.g., oxidation of the furan ring). Protect the compound from light and moisture, as suggested for structurally related benzoxazines in pharmaceutical standards .
Advanced Questions
Q. How can discrepancies in NMR data during synthesis be resolved?
- Methodology : Compare experimental NMR shifts with computed spectra (DFT calculations) or reference standards (e.g., pharmaceutical impurities in ). Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly in the benzofuro-oxazinone core .
Q. What experimental design is suitable for studying environmental degradation pathways?
- Methodology : Follow a tiered approach:
- Lab studies : Hydrolysis (pH 5–9 buffers), photolysis (UV-Vis irradiation), and biodegradation (microcosm assays).
- Field studies : Monitor soil/water compartments for metabolites using LC-HRMS.
Reference long-term environmental fate frameworks (e.g., INCHEMBIOL project) to model persistence and bioaccumulation .
Q. How can computational methods predict interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against enzymes with benzoxazine-binding pockets (e.g., oxidoreductases). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Compare results with structural analogs (e.g., fluorinated benzoxazines in ) .
Q. What strategies address conflicting bioactivity data across assay systems?
- Methodology :
- Validate assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
- Include positive controls (e.g., known inhibitors for enzyme assays).
- Replicate under varied parameters (pH, temperature) to identify confounding factors. Cross-reference with environmental impact studies to rule out matrix effects .
Q. How can metabolic pathways be elucidated in vitro?
- Methodology : Incubate with liver microsomes (human/rat) and NADPH cofactors. Identify phase I/II metabolites via LC-MS/MS. Compare with enzymatic pathways of related compounds (e.g., methylene-THF transformations in ) to hypothesize metabolic sites (e.g., oxazinone ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
